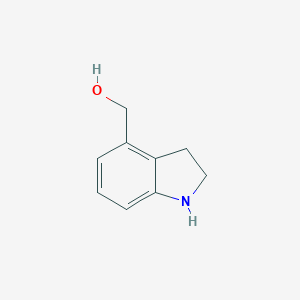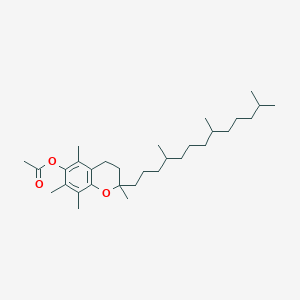
(Indolin-4-yl)methanol
Overview
Description
(Indolin-4-yl)methanol, also known as 4-hydroxy-2-methoxyindoline, is an organic compound with a molecular formula of C8H9NO2. It is a white crystalline solid at room temperature and is soluble in water and methanol. It is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and in the preparation of other compounds.
Scientific Research Applications
Methanol Synthesis and Application
Methanol is a fundamental chemical used in various industrial processes and as a clean-burning fuel with versatile applications. Its production and applications have been extensively studied, indicating its role as a potential peaking fuel in coal gasification combined cycle power stations and as a primary transportation fuel or fuel additive due to its low emissions (Cybulski, 1994).
Methanol as a Chemical Marker
Methanol has been identified as a valuable marker for assessing solid insulation conditions in power transformers. This application relies on methanol's presence in transformer field samples, correlating with the degradation of insulating paper. This utility demonstrates methanol's role in monitoring cellulosic insulation degradation, with ongoing efforts to standardize its determination (Jalbert et al., 2019).
Hydrogen Production from Methanol
The thermochemical conversion of methanol to hydrogen represents a sustainable pathway to hydrogen economy. This process involves several methods like steam reforming and partial oxidation, where copper-based catalysts are highlighted for their efficiency. The development of novel reactor technologies and catalysts to improve hydrogen production from methanol suggests its significant potential in supporting a hydrogen-methanol economy (García et al., 2021).
Methanol Crossover in Fuel Cells
The challenge of methanol crossover in direct methanol fuel cells (DMFCs) has been addressed, revealing the limitations it imposes on the technology's efficiency and performance. Research efforts are directed towards developing more methanol-impermeable polymer electrolytes to mitigate this issue, underscoring the importance of overcoming this barrier for the commercialization of DMFCs (Heinzel & Barragán, 1999).
Methanol in Spark Ignition Engines
Investigations into methanol as an alternative fuel for internal combustion engines have shown its potential to improve engine performance and emissions. The studies highlight the need for minimal modifications to the fuel system when using methanol in spark ignition engines, compared to compression ignition engines, demonstrating methanol's suitability as a transportation fuel (Kowalewicz, 1993).
Mechanism of Action
Target of Action
(Indolin-4-yl)methanol, a derivative of indole, is a structurally versatile aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known for their unique aromaticity and diverse reactivity . They have the ability to undergo cycloaddition reactions, which are powerful transformations that involve the formation of new bonds through the concerted interaction of two or more unsaturated reactants . This could potentially explain the interaction of this compound with its targets and any resulting changes.
Biochemical Pathways
Indole-based compounds have been shown to hold tremendous synthetic potential, providing rapid access to structurally diverse heterocycles . These compounds can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The physicochemical properties of indole derivatives, such as their aromatic nature and the presence of a nitrogen atom, could potentially influence their bioavailability .
Result of Action
Indole derivatives have been reported to exhibit diverse biological activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A .
Action Environment
It is known that the chemical properties of indole derivatives can be influenced by environmental factors .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
(Indolin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholine esterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound interacts with various receptors, including serotonin and dopamine receptors, modulating their activity and contributing to its potential therapeutic effects .
Cellular Effects
This compound exerts a range of effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . It also affects the expression of genes involved in apoptosis, promoting cell survival and reducing cell death. Furthermore, this compound has been shown to enhance cellular metabolism by increasing the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions with biomolecules. It binds to specific receptors and enzymes, modulating their activity and function. For instance, this compound binds to the active site of acetylcholine esterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its potential therapeutic effects on cholinergic signaling. Additionally, this compound can activate transcription factors, such as NF-κB, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity. These long-term effects are essential for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory by increasing cholinergic signaling . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Additionally, studies have shown that this compound can have dose-dependent effects on metabolic pathways, influencing the levels of key metabolites and metabolic flux .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to enhance the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, leading to increased glycolysis and ATP production . Additionally, this compound can influence the levels of key metabolites, such as glucose and lactate, by modulating the activity of metabolic enzymes . These effects on metabolic pathways are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound is transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cell, this compound can interact with various binding proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, the compound can be targeted to the mitochondria, where it can modulate metabolic activity and ATP production. These subcellular localization effects are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
properties
IUPAC Name |
2,3-dihydro-1H-indol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-3,10-11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAXWXLKHCRJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464292 | |
| Record name | (Indolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905274-11-5 | |
| Record name | (Indolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dihydro-1H-indol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)












